

Application Notes and Protocols for 2-Methylthiazole-4-carbothioamide

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Compound of Interest

Compound Name: 2-Methylthiazole-4-carbothioamide

Cat. No.: B070578

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These application notes provide a comprehensive overview of recommended in vitro and in vivo assays for evaluating the biological activity of **2-Methylthiazole-4-carbothioamide**. The protocols are based on established methodologies for analogous thiazole derivatives, which have shown potential as anticancer and antimicrobial agents.^{[1][2][3][4][5]}

Introduction

2-Methylthiazole-4-carbothioamide is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.^{[2][3][4][5][6]} The structural features of **2-Methylthiazole-4-carbothioamide**, particularly the thiazole ring and the carbothioamide group, suggest its potential for biological activity.^[1] These notes outline a series of assays to explore its therapeutic potential.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Anticancer Activity of **2-Methylthiazole-4-carbothioamide**

Cancer Cell Line	Assay Type	IC ₅₀ (μM)	Test Duration (hours)
MCF-7 (Breast)	MTT	48	
PC-3 (Prostate)	MTT	48	
A549 (Lung)	SRB	48	
HCT-116 (Colon)	SRB	48	

Table 2: In Vitro Antimicrobial Activity of 2-Methylthiazole-4-carbothioamide

Microbial Strain	Assay Type	Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus	Broth Microdilution	
Bacillus subtilis	Broth Microdilution	
Escherichia coli	Broth Microdilution	
Pseudomonas aeruginosa	Broth Microdilution	
Candida albicans	Broth Microdilution	

Table 3: In Vivo Anticancer Efficacy in Xenograft Model

Treatment Group	Dose (mg/kg)	Administration Route	Tumor Volume Change (%)	Body Weight Change (%)
Vehicle Control	-	i.p.		
2-Methylthiazole-4-carbothioamide	10	i.p.		
2-Methylthiazole-4-carbothioamide	25	i.p.		
Positive Control	i.p.			

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability (Anticancer Screening)

This protocol is designed to assess the cytotoxic effects of **2-Methylthiazole-4-carbothioamide** on various cancer cell lines.

- Materials:
 - Cancer cell lines (e.g., MCF-7, PC-3, A549, HCT-116)
 - Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
 - **2-Methylthiazole-4-carbothioamide** (dissolved in DMSO)
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
 - Dimethyl sulfoxide (DMSO)
 - 96-well plates
 - Multichannel pipette
 - Microplate reader
- Procedure:
 - Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
 - Prepare serial dilutions of **2-Methylthiazole-4-carbothioamide** in culture medium.
 - After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

- Incubate the plates for 48 hours at 37°C and 5% CO₂.
- Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) (Antimicrobial Screening)

This protocol determines the lowest concentration of **2-Methylthiazole-4-carbothioamide** that inhibits the visible growth of a microorganism.^[7]

- Materials:
 - Bacterial strains (e.g., *S. aureus*, *E. coli*) and fungal strains (e.g., *C. albicans*)
 - Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
 - **2-Methylthiazole-4-carbothioamide** (dissolved in DMSO)
 - Sterile 96-well plates
 - Bacterial/fungal inoculums standardized to 0.5 McFarland
 - Positive control antibiotics (e.g., ampicillin, gentamicin) and antifungals (e.g., fluconazole)
- Procedure:
 - Dispense 100 µL of broth into each well of a 96-well plate.
 - Add 100 µL of the stock solution of **2-Methylthiazole-4-carbothioamide** to the first well and perform serial two-fold dilutions across the plate.

- Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 5 μ L of the standardized inoculum to each well.
- Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vivo Assay

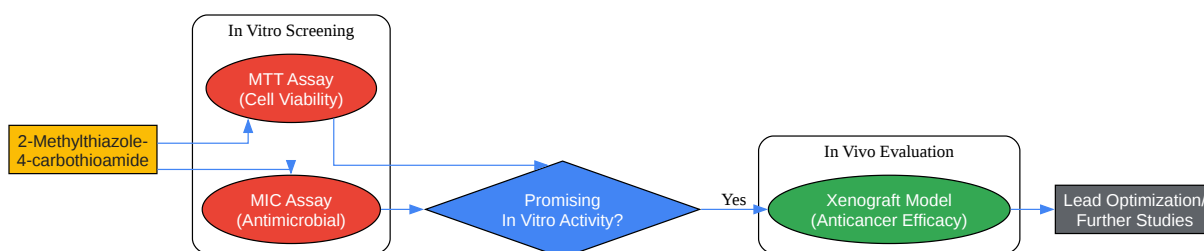
1. Human Tumor Xenograft Model in Nude Mice (Anticancer Efficacy)

This protocol evaluates the in vivo anticancer activity of **2-Methylthiazole-4-carbothioamide** in an animal model.

- Materials:
 - Athymic nude mice (4-6 weeks old)
 - Human cancer cells (e.g., PC-3)
 - Matrigel
 - **2-Methylthiazole-4-carbothioamide** formulation for injection (e.g., in a solution of saline, DMSO, and Tween 80)
 - Positive control drug (e.g., cisplatin)
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject a suspension of cancer cells (e.g., 5×10^6 PC-3 cells) mixed with Matrigel into the flank of each mouse.

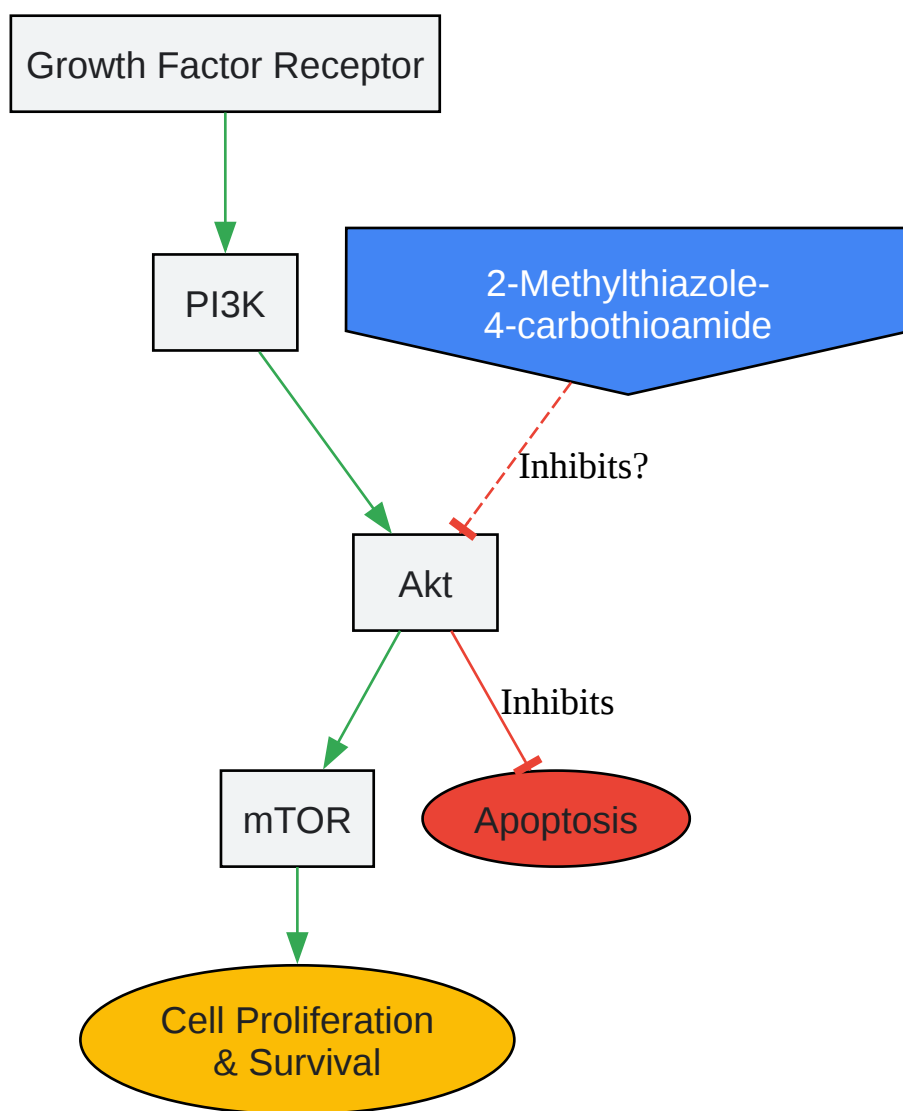
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomly assign the mice to treatment groups (vehicle control, different doses of the compound, positive control).
- Administer the treatments (e.g., intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 21 days).
- Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
- Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.

Visualizations



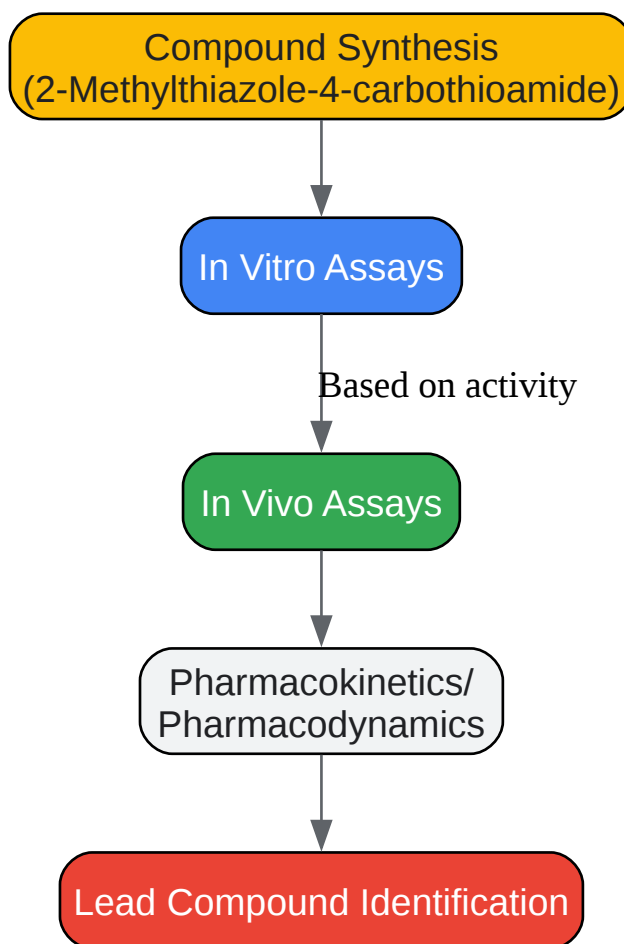
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Caption: Experimental workflow for evaluating **2-Methylthiazole-4-carbothioamide**.



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Caption: Hypothetical signaling pathway targeted by **2-Methylthiazole-4-carbothioamide**.



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Caption: Logical relationship of assays in drug discovery.

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